molecular formula C13H16N2O B1530478 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 944267-54-3

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No. B1530478
CAS RN: 944267-54-3
M. Wt: 216.28 g/mol
InChI Key: COPFHVQYAYNMKF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known as 2,5-dimethyl-1H-imidazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 48-50°C. 2,5-dimethyl-1H-imidazole is a versatile reagent that has been used in a variety of organic syntheses and chemical reactions.

Scientific Research Applications

Mechanisms of Lignin Model Compound Acidolysis

A study by Yokoyama (2015) delves into the acidolysis of lignin model compounds, highlighting the significant role of the γ-hydroxymethyl group in the mechanism. This research could inform the decomposition and utilization of lignin-derived compounds, potentially including structures similar to "1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol" (Yokoyama, 2015).

Novel Brominated Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) provide a critical review of the occurrence of novel brominated flame retardants (NBFRs) in various environments, discussing their registration, risks, and knowledge gaps. This review underscores the need for more research on the environmental fate and toxicity of such compounds, which could include "this compound" due to its structural motifs (Zuiderveen et al., 2020).

Ionic Liquids as Catalysts

The review by Chaugule, Tamboli, and Kim (2017) discusses the utilization of ionic liquids, including imidazolium-based ones, for carbon dioxide conversion into linear and cyclic carbonates. This highlights potential applications of "this compound" in catalysis or as a precursor for ionic liquid synthesis (Chaugule et al., 2017).

Occupational Chlorinated Solvent Exposure

Ruder (2006) reviews adverse health effects from occupational exposure to chlorinated solvents, detailing toxicology, metabolism, and epidemiology studies. While "this compound" is not a chlorinated solvent, understanding the toxicological profiles of related compounds can inform safety protocols in its handling and use (Ruder, 2006).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those structurally related to "this compound," are explored for their antitumor activity in a review by Iradyan et al. (2009). The study focuses on the synthesis and biological properties of various imidazole derivatives, potentially guiding future research on the subject compound's applications in medicinal chemistry (Iradyan et al., 2009).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPFHVQYAYNMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
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1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

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